molecular formula C10H21ClN4O2S B2502596 N-(3-(dimethylamino)propyl)-1,3-dimethyl-1H-pyrazole-4-sulfonamide hydrochloride CAS No. 1323607-08-4

N-(3-(dimethylamino)propyl)-1,3-dimethyl-1H-pyrazole-4-sulfonamide hydrochloride

Cat. No.: B2502596
CAS No.: 1323607-08-4
M. Wt: 296.81
InChI Key: KUZDRERVAGSNKY-UHFFFAOYSA-N
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Description

N-(3-(Dimethylamino)propyl)-1,3-dimethyl-1H-pyrazole-4-sulfonamide hydrochloride is a synthetic small molecule featuring a pyrazole core substituted with methyl groups at positions 1 and 2. The sulfonamide group at position 4 is linked to a 3-(dimethylamino)propyl side chain, with the compound existing as a hydrochloride salt to enhance stability and solubility.

Key structural attributes:

  • Pyrazole ring: Provides a planar aromatic scaffold for molecular interactions.
  • 1,3-Dimethyl groups: Enhance steric bulk and influence lipophilicity.
  • Sulfonamide moiety: Imparts hydrogen-bonding capacity and polarity.
  • 3-(Dimethylamino)propyl side chain: Introduces a basic tertiary amine, facilitating salt formation (hydrochloride) and solubility in aqueous media.

Properties

IUPAC Name

N-[3-(dimethylamino)propyl]-1,3-dimethylpyrazole-4-sulfonamide;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H20N4O2S.ClH/c1-9-10(8-14(4)12-9)17(15,16)11-6-5-7-13(2)3;/h8,11H,5-7H2,1-4H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KUZDRERVAGSNKY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C=C1S(=O)(=O)NCCCN(C)C)C.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H21ClN4O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

296.82 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(3-(dimethylamino)propyl)-1,3-dimethyl-1H-pyrazole-4-sulfonamide hydrochloride typically involves multiple steps. One common method includes the reaction of 1,3-dimethyl-1H-pyrazole-4-sulfonyl chloride with N-(3-dimethylaminopropyl)amine in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at a controlled temperature to ensure high yield and purity .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency, cost-effectiveness, and safety. This might include the use of automated reactors, continuous flow systems, and advanced purification techniques such as crystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions: N-(3-(dimethylamino)propyl)-1,3-dimethyl-1H-pyrazole-4-sulfonamide hydrochloride can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Chemistry: In chemistry, this compound is used as a building block for the synthesis of more complex molecules. It can be used in the development of new catalysts and ligands for various chemical reactions .

Biology: In biological research, N-(3-(dimethylamino)propyl)-1,3-dimethyl-1H-pyrazole-4-sulfonamide hydrochloride is studied for its potential as an enzyme inhibitor. It can be used to investigate the mechanisms of enzyme action and to develop new therapeutic agents .

Medicine: In medicine, this compound is explored for its potential pharmacological properties. It may have applications in the treatment of diseases such as cancer, bacterial infections, and inflammatory conditions .

Industry: In the industrial sector, this compound can be used in the production of specialty chemicals, pharmaceuticals, and agrochemicals. Its unique structure makes it a valuable intermediate in various manufacturing processes .

Mechanism of Action

The mechanism of action of N-(3-(dimethylamino)propyl)-1,3-dimethyl-1H-pyrazole-4-sulfonamide hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and thereby modulating biological pathways. For example, it may inhibit the activity of certain proteases or kinases, leading to altered cellular functions .

Comparison with Similar Compounds

Structural Analogs in Pyrazole Sulfonamide Derivatives

5-Chloro-N-(4-cyano-1-aryl-1H-pyrazol-5-yl)-1-aryl-3-methyl-1H-pyrazole-4-carboxamide Derivatives (3a–3p, )

These derivatives share a pyrazole backbone but differ in substituents and functional groups:

Property Target Compound Compounds 3a–3p ()
Core structure 1,3-Dimethylpyrazole-4-sulfonamide 3-Methylpyrazole-4-carboxamide with 5-chloro and aryl substitutions
Key substituents -SO2-N-(3-(dimethylamino)propyl) -CONH-(4-cyano-pyrazol-5-yl), -Cl, -aryl (e.g., phenyl, 4-chlorophenyl)
Melting point Not reported in evidence (hydrochloride salt expected >200°C) 123–183°C (e.g., 3a: 133–135°C; 3d: 181–183°C)
Synthesis yield Not reported 62–71% via EDCI/HOBt-mediated coupling
Functional groups Sulfonamide, tertiary amine (hydrochloride) Carboxamide, cyano, halogenated aryl groups

Key differences :

  • The target compound’s sulfonamide group and dimethylaminopropyl chain increase polarity and basicity compared to the carboxamide and cyano groups in 3a–3p.
  • Halogenated aryl groups in 3a–3p (e.g., 4-chlorophenyl in 3b) enhance lipophilicity, whereas the target compound’s hydrophilic side chain may improve aqueous solubility .
1-Benzyl-3-[3-(dimethylamino)propoxy]-1H-indazole ()

This compound shares the 3-(dimethylamino)propyl side chain but differs in core structure:

Property Target Compound 1-Benzyl-3-[3-(dimethylamino)propoxy]-1H-indazole
Core structure Pyrazole Indazole
Side chain -SO2-N-(3-(dimethylamino)propyl) -O-(3-(dimethylamino)propyl)
Key functional groups Sulfonamide, tertiary amine Ether-linked tertiary amine, benzyl group

Key differences :

  • The indazole core in ’s compound may confer distinct electronic properties and binding affinities compared to pyrazole.
  • The ether linkage in the side chain reduces basicity relative to the sulfonamide-linked amine in the target compound .

Sulfonamide-Containing Heterocycles

4-(4-Amino-1-(1-(5-fluoro-3-(3-fluorophenyl)-4-oxo-4H-chromen-2-yl)ethyl)-1H-pyrazolo[3,4-d]pyrimidin-3-yl)-N-methylbenzenesulfonamide ()

This complex derivative features a pyrazolo-pyrimidine core linked to a sulfonamide:

Property Target Compound Compound
Core structure Monocyclic pyrazole Bicyclic pyrazolo[3,4-d]pyrimidine
Sulfonamide position Position 4 of pyrazole Position 3 of pyrazolo-pyrimidine
Substituents 1,3-Dimethyl, 3-(dimethylamino)propyl Fluorophenyl, chromen-4-one, methylbenzenesulfonamide
Molecular weight Not reported (estimated ~350 g/mol) 589.1 g/mol (M++1)

Key differences :

  • Fluorine atoms and chromen-4-one substituents increase metabolic stability and π-π stacking capacity compared to the target compound’s simpler structure .

Pyrazole Sulfonyl Chlorides ()

Compounds such as 4-chloro-1-isopropyl-3-methyl-1H-pyrazole-5-sulfonyl chloride represent precursors to sulfonamides:

Property Target Compound 4-Chloro-1-isopropyl-3-methyl-1H-pyrazole-5-sulfonyl chloride
Functional group Sulfonamide Sulfonyl chloride
Reactivity Stable hydrochloride salt Highly reactive (e.g., undergoes nucleophilic substitution)
Applications Potential drug candidate Intermediate in sulfonamide synthesis

Key differences :

  • Sulfonyl chlorides () are reactive intermediates, whereas the target compound’s sulfonamide group is stabilized for pharmacological use .

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